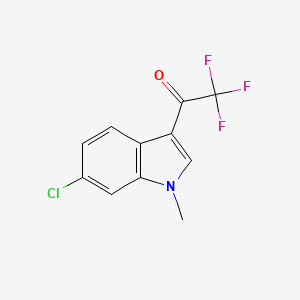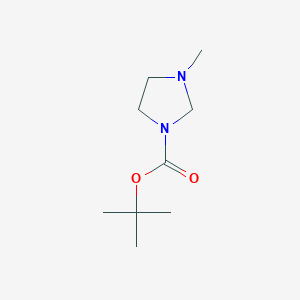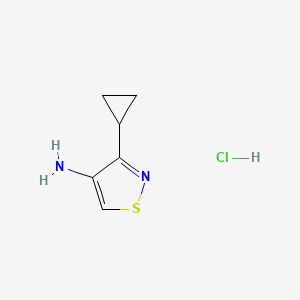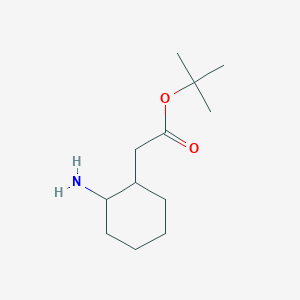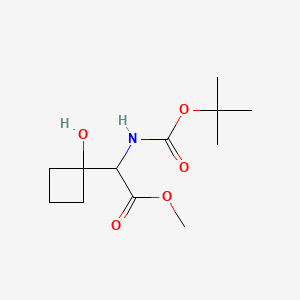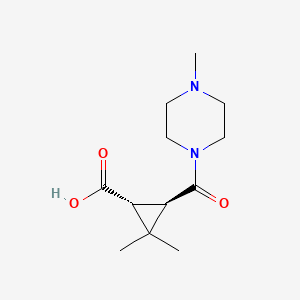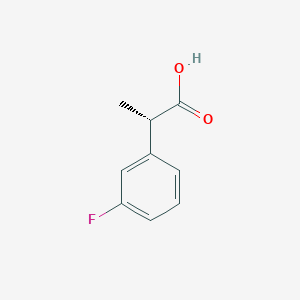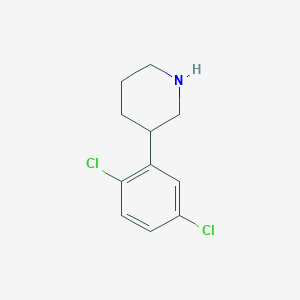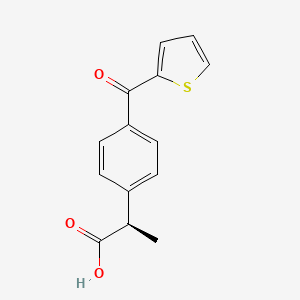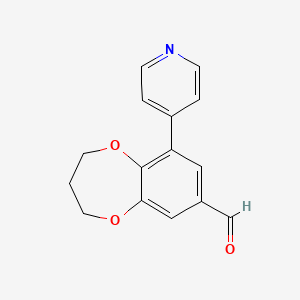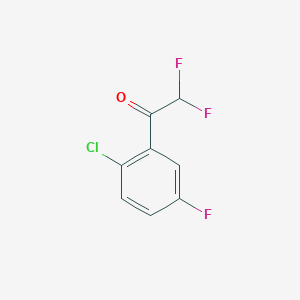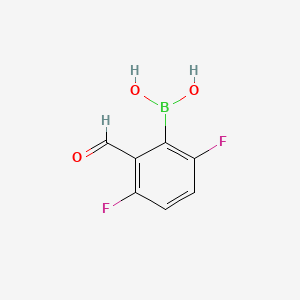
(3,6-Difluoro-2-formylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,6-Difluoro-2-formylphenyl)boronic acid is a fluorinated boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
The synthesis of (3,6-Difluoro-2-formylphenyl)boronic acid typically involves the hydroboration of fluorinated aromatic compounds. Hydroboration is a common route to organoborane reagents, where the addition of a B–H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Analyse Des Réactions Chimiques
(3,6-Difluoro-2-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions include biaryl compounds and other complex organic molecules .
Applications De Recherche Scientifique
(3,6-Difluoro-2-formylphenyl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3,6-Difluoro-2-formylphenyl)boronic acid involves its ability to act as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atoms enhance the compound’s acidity and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
(3,6-Difluoro-2-formylphenyl)boronic acid can be compared with other fluorinated boronic acids, such as:
3-Formylphenylboronic acid: Similar in structure but lacks the fluorine atoms, resulting in different reactivity and acidity.
4-Formylphenylboronic acid: Another isomer with the formyl group in a different position, affecting its chemical properties.
2-Formylphenylboronic acid: Similar to this compound but with the formyl group in the ortho position, leading to different steric and electronic effects.
The uniqueness of this compound lies in the presence of two fluorine atoms, which significantly enhance its Lewis acidity and reactivity compared to non-fluorinated analogs .
Propriétés
Formule moléculaire |
C7H5BF2O3 |
|---|---|
Poids moléculaire |
185.92 g/mol |
Nom IUPAC |
(3,6-difluoro-2-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BF2O3/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-3,12-13H |
Clé InChI |
GQDUCXZHADKSPR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1C=O)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


